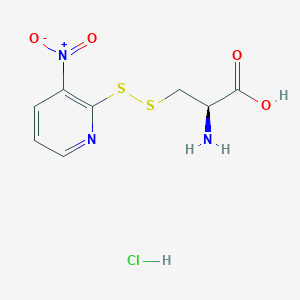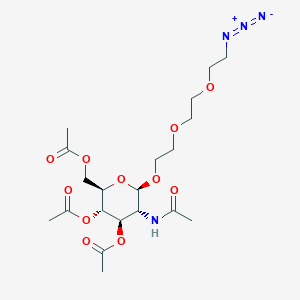![molecular formula C21H17Br2Cl2FeN3 B6297929 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 473442-39-6](/img/structure/B6297929.png)
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride, also known as BPIP, is an organometallic compound that has been studied for its potential applications in scientific research. BPIP is a complex molecule composed of bromophenyl iminoethyl pyridine and iron(II) dichloride. It is a crystalline solid that is soluble in water and organic solvents, such as ethanol and acetone. BPIP has been studied for its ability to catalyze a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
Aplicaciones Científicas De Investigación
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride has been studied for its potential applications in scientific research. It has been used as a catalyst for the oxidation of alcohols and amines, as well as for the reduction of aldehydes and ketones. It has also been used in the hydrolysis of esters, amides, and nitriles. In addition, this compound has been used as a ligand for coordination chemistry and in the synthesis of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride as a catalyst is not completely understood. However, it is believed that the iron(II) center of the molecule acts as an electron-rich Lewis acid, which can interact with electron-poor substrates and facilitate their reaction with other reactants. In addition, the pyridine ring of this compound is believed to act as a nucleophile, allowing it to interact with the substrate and facilitate its reaction with other reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have some potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, this compound has been studied for its potential applications in the synthesis of pharmaceuticals and other bioactive compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride in laboratory experiments is its high solubility in both water and organic solvents. This allows for the easy preparation of solutions for use in various types of reactions. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
In the future, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride may be used in a variety of applications, including the synthesis of novel pharmaceuticals and other bioactive compounds. In addition, this compound may be used in the development of new catalysts for a variety of chemical reactions. Further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Métodos De Síntesis
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride can be synthesized by a two-step reaction. The first step involves the reaction of 2,6-dibromopyridine with 1-(2-bromophenylimino)ethyl chloride in the presence of pyridine and anhydrous sodium carbonate. This reaction yields 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine. The second step involves the reaction of the pyridine product with iron(II) dichloride in the presence of a base, such as triethylamine. This reaction yields the desired product, this compound.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-1-[6-[N-(2-bromophenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;dichloroiron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3.2ClH.Fe/c1-14(24-20-10-5-3-8-16(20)22)18-12-7-13-19(26-18)15(2)25-21-11-6-4-9-17(21)23;;;/h3-13H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBKLJQYJQKEIM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C2=NC(=CC=C2)C(=NC3=CC=CC=C3Br)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
